Trelagliptin

説明

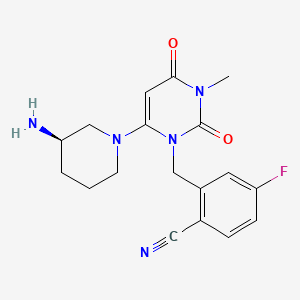

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYJYHUNXVAVAA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235678 | |

| Record name | Trelagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865759-25-7 | |

| Record name | Trelagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trelagliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trelagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trelagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRELAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trelagliptin mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Trelagliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, marketed under trade names like Zafatek, is a potent, selective, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Takeda Pharmaceutical Company, its distinct pharmacokinetic profile allows for a convenient once-weekly dosing regimen, which may improve patient adherence to therapy.[1][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, its molecular interactions, the resultant signaling cascades, and the key experimental data that define its pharmacological profile.

Core Mechanism: Competitive and Reversible Inhibition of DPP-4

The primary mechanism of action of this compound is the inhibition of the enzyme dipeptidyl peptidase-4.[4] DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of most cell types and also exists in a soluble form in plasma.[5][6] Its key role in glucose homeostasis is the rapid inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7][8] These hormones are secreted by enteroendocrine cells in the gut in response to food intake and are crucial for potentiating glucose-stimulated insulin secretion.[7][9]

This compound acts as a reversible and substrate-competitive inhibitor of DPP-4.[10][11][12] It binds non-covalently to the active site of the DPP-4 enzyme, directly competing with the natural substrates, GLP-1 and GIP.[10][12][13] By occupying the active site, this compound prevents the proteolytic cleavage and subsequent inactivation of these incretin hormones, thereby increasing the circulating concentrations of their active forms.[2][8]

Molecular and Kinetic Profile

This compound's efficacy is defined by its high potency, selectivity, and unique slow-binding kinetics.

Potency and Selectivity

In vitro studies have demonstrated that this compound is a highly potent inhibitor of human DPP-4, with IC50 values in the low nanomolar range.[10][12] Its potency is approximately 4-fold greater than that of alogliptin and 12-fold greater than sitagliptin.[10][11][14] A critical feature for its safety profile is its high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, minimizing the risk of off-target effects.[10][11]

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound and Comparators

| Compound | Source of Human DPP-4 | IC50 (nmol/L) | Reference |

|---|---|---|---|

| This compound | Plasma | 4.2 | [10][12] |

| Caco-2 cells | 5.4 | [10][12] | |

| Alogliptin | Plasma | ~17 | [10] |

| Sitagliptin | Plasma | ~50 |[10] |

Table 2: Selectivity of this compound for DPP-4 over Related Proteases

| Protease | This compound IC50 (nmol/L) | Selectivity (fold vs. DPP-4) | Reference |

|---|---|---|---|

| DPP-4 | 4.2 | - | [10] |

| DPP-8 | >100,000 | >23,800 | [10][11] |

| DPP-9 | >100,000 | >23,800 |[10][11] |

Binding Kinetics

Kinetic analyses reveal that this compound is a slow-binding inhibitor of DPP-4.[10][11][12] This characteristic, combined with a notably slow dissociation rate, is a key contributor to its sustained pharmacodynamic effect and suitability for once-weekly dosing.[1][10] The half-life for the dissociation of the this compound-DPP-4 complex is significantly longer than that of other daily-dosed DPP-4 inhibitors.[1][10] X-ray crystallography studies have confirmed a non-covalent interaction between this compound and the DPP-4 active site.[11][12]

Table 3: Kinetic Parameters of DPP-4 Inhibitor Interaction

| Inhibitor | Interaction Type | Dissociation Half-life (t½) | Reference |

|---|---|---|---|

| This compound | Non-covalent, Slow-binding | ≈ 30 minutes | [1][10][11] |

| Alogliptin | Non-covalent | ≈ 3.7 minutes | [10] |

| Vildagliptin | Covalent | < 2 minutes |[1] |

Downstream Signaling: Enhancement of the Incretin Effect

By preventing the degradation of GLP-1 and GIP, this compound enhances their physiological actions, collectively known as the "incretin effect".[5][7]

Pancreatic β-Cell Signaling

Elevated levels of active GLP-1 and GIP bind to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells.[9][15] This receptor activation initiates a downstream signaling cascade, primarily through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][16] The rise in cAMP activates two key effector proteins: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2).[9][17] The coordinated action of PKA and EPAC2 modulates ion channel activity and enhances the exocytosis of insulin-containing granules in a strictly glucose-dependent manner.[9] This glucose dependency is a hallmark of the incretin system and significantly lowers the risk of hypoglycemia compared to other insulin secretagogues.[1][2]

Pancreatic α-Cell Regulation

In addition to stimulating insulin secretion, the enhanced GLP-1 signaling suppresses the release of glucagon from pancreatic α-cells during hyperglycemic conditions.[1][5][18] Glucagon is a counter-regulatory hormone that increases hepatic glucose production.[4] By inhibiting its release, this compound contributes to the reduction of both fasting and postprandial glucose levels.[4][5]

Pharmacodynamics and Clinical Efficacy

The potent, selective, and slow-dissociation inhibition of DPP-4 translates into a sustained pharmacodynamic effect. A single 100 mg dose of this compound can maintain over 70% DPP-4 inhibition for a full week (168 hours).[1][10] This prolonged action underpins its once-weekly dosing schedule.

Table 4: Pharmacodynamic Profile of this compound

| Parameter | Value | Reference |

|---|---|---|

| Plasma Concentration for 70% DPP-4 Inhibition | 2.31 ng/mL | [10] |

| Plasma Concentration for 80% DPP-4 Inhibition | 3.13 ng/mL | [10] |

| DPP-4 Inhibition at 168 hours (post 100 mg dose) | ~75-80% |[10][19] |

Clinical trials have confirmed the efficacy of this compound. Phase 3 studies have shown that once-weekly this compound is non-inferior to once-daily DPP-4 inhibitors like alogliptin and vildagliptin in reducing glycated hemoglobin (HbA1c) over 16 to 24 weeks.[19][20]

Table 5: Summary of Clinical Efficacy Data for this compound

| Trial Design | Comparator | Duration | Mean Baseline HbA1c | Change from Baseline in HbA1c | Reference |

|---|---|---|---|---|---|

| Phase 3, Double-blind | Alogliptin 25 mg (daily) | 24 weeks | 7.73% | Not specified, non-inferiority met | [19][21] |

| Phase 3, Open-label | Vildagliptin 50 mg (twice daily) | 16 weeks | ~8.1% | -0.89% (this compound) vs. -1.00% (Vildagliptin) | [20] |

| Phase 2, Placebo-controlled | Placebo | 12 weeks | ~7.9-8.0% | Dose-dependent decrease (significant vs. placebo) |[19][21] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a set of established biochemical and biophysical assays.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.

-

Enzyme Source: Recombinant human DPP-4 or DPP-4 from biological samples like human plasma or Caco-2 cell lysates.[14]

-

Substrate: A chromogenic substrate such as Gly-Pro-p-nitroanilide (GP-pNA) or a fluorogenic substrate like Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) is used.[6][14]

-

Protocol:

-

The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer (e.g., HEPES).[22]

-

The enzymatic reaction is initiated by adding the substrate.

-

The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[6][14]

-

The product formation (p-nitroanilide or free AMC) is measured by absorbance or fluorescence, respectively, using a microplate reader.[6][14]

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.[23]

-

Enzyme Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive), initial velocity studies are performed.

-

Protocol: The initial rate of the enzymatic reaction is measured across a range of substrate concentrations at several fixed concentrations of the inhibitor.[14]

-

Data Analysis: The results are plotted in a Lineweaver-Burk (double-reciprocal) format (1/rate vs. 1/[substrate]). For competitive inhibition, this plot yields a series of lines that intersect on the y-axis.[13][14] The dissociation constant (Ki) can be calculated from these data. Slow-binding kinetics are evaluated by monitoring the time course of the reaction in the presence of the inhibitor.[14]

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the inhibitor bound to the enzyme, providing definitive evidence of its binding mode.

-

Protocol:

-

The target protein (DPP-4) is expressed, purified, and crystallized.

-

The crystals are soaked with a solution containing the inhibitor (this compound) to form the enzyme-inhibitor complex.

-

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.

-

The diffraction data are processed to generate an electron density map, from which the atomic coordinates of the complex are determined. The structure for this compound bound to human DPP-4 is available in the Protein Data Bank (PDB) with the accession code 5KBY.[12]

-

Conclusion

The mechanism of action of this compound is centered on its potent, selective, and sustained inhibition of the DPP-4 enzyme. Its character as a reversible, competitive inhibitor with uniquely slow dissociation kinetics allows for the effective elevation of active incretin hormone levels over an extended period.[10][11][12] This enhancement of the endogenous incretin system leads to glucose-dependent insulin secretion and glucagon suppression, providing effective glycemic control with a low risk of hypoglycemia.[1][18] These well-characterized molecular and pharmacological properties establish this compound as a valuable therapeutic option for T2DM, distinguished by its once-weekly administration profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Succinate used for? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 5. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 6. content.abcam.com [content.abcam.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tagfamilynp.com [tagfamilynp.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 19. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

- 22. oatext.com [oatext.com]

- 23. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]

Trelagliptin pharmacokinetics and pharmacodynamics in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Trelagliptin

Introduction

This compound (brand name Zafatek®) is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Developed for the management of type 2 diabetes mellitus (T2DM), its unique pharmacokinetic profile allows for a once-weekly oral dosing regimen, which can improve patient adherence compared to daily medications.[2][3] this compound exerts its therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2] Preclinical research in various animal models has been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties that underpin its clinical efficacy and safety profile. This guide provides a detailed summary of these preclinical findings.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent and highly selective inhibition of the DPP-4 enzyme.

Enzyme Inhibition and Potency

This compound demonstrates potent inhibitory activity against DPP-4 from various species. Kinetic analyses have revealed that it is a reversible, competitive, and slow-binding inhibitor.[4][5] It forms a non-covalent interaction with the DPP-4 enzyme and has a slow dissociation half-life of approximately 30 minutes, which contributes to its sustained action.[4][5] Its potency is notably higher than other established DPP-4 inhibitors like alogliptin and sitagliptin.[4]

Table 1: In Vitro DPP-4 Inhibitory Potency (IC₅₀) of this compound

| Source of DPP-4 Enzyme | Species | IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| Recombinant DPP-4 | Human | 1.3 | [4] |

| Caco-2 Cells | Human | 5.4 | [4] |

| Plasma | Human | 4.2 | [4] |

| Plasma | Dog | 6.2 | [4] |

| Plasma | Rat | 9.7 |[4] |

Selectivity

A critical aspect of this compound's safety profile is its high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[6] this compound exhibits exceptional selectivity, minimizing the potential for off-target effects.

Table 2: Selectivity of this compound for DPP-4 Over Other Proteases

| Protease | Selectivity Fold (vs. DPP-4) | Reference |

|---|---|---|

| DPP-8 | >10,000 | [4] |

| DPP-9 | >10,000 |[4] |

In Vivo Efficacy in Preclinical Models

Studies in various animal models of diabetes and insulin resistance have confirmed the in vivo efficacy of this compound.

-

In Dogs: A single oral gavage dose of 7 mg/kg resulted in sustained DPP-4 inhibition of over 80%, even 24 hours after administration.[7]

-

In ob/ob Mice: A single oral dose of 3 mg/kg, administered 60 minutes before an oral glucose challenge, significantly improved glucose tolerance, decreasing the glucose area under the curve (AUC₀₋₁₂₀min) by 19.3% compared to the vehicle group.[7]

-

In Diabetic Mice (8-week study): A once-weekly oral dose of 10 mg/kg led to significant reductions in fasting blood glucose levels, with an average reduction of 16.8% over the treatment period compared to the control group. This was accompanied by a 1.7-fold increase in insulin levels.[7]

Pharmacokinetics

The pharmacokinetic properties of this compound, particularly its long half-life, are key to its once-weekly dosing schedule. While detailed data across all preclinical species is not consistently available in published literature, studies in rats provide a clear profile.

Pharmacokinetic Parameters in Rats

A study in rats under normal physiological conditions established the following pharmacokinetic parameters after a single oral dose.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| t₁/₂ (Elimination Half-life) | 15.63 ± 2.45 | hours |

| Tₘₐₓ (Time to Peak Concentration) | 6.00 ± 2.83 | hours |

| Cₘₐₓ (Peak Plasma Concentration) | 1184.00 ± 204.90 | ng/mL |

| AUC₀₋ₜ (Area Under the Curve) | 33816.81 ± 7215.32 | ng·h/mL |

| Vd (Volume of Distribution) | 16.27 ± 4.13 | L/kg |

| CL (Clearance) | 0.77 ± 0.16 | L/h/kg |

Data derived from control group in a study investigating hypoxia.[8]

Pharmacokinetics in Other Preclinical Species

Metabolism and Excretion

The primary metabolic pathway for this compound is N-demethylation, which is mainly mediated by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of an active metabolite, M-I. However, the plasma concentrations of this metabolite in humans are less than 1% of the parent compound, indicating that the pharmacological activity is predominantly from the unchanged drug.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

-

Enzyme Source: DPP-4 enzyme was sourced from recombinant human enzyme, partially purified Caco-2 cell extracts, or plasma from humans, dogs, and rats.

-

Substrate: The enzymatic reaction was initiated using a chromophoric substrate such as Gly-Pro-p-nitroanilide (GP-pNA) or a fluorescent substrate like Gly-Pro-7-amido-4-methyl-coumarin.

-

Procedure: this compound at various concentrations was pre-incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl). The reaction was started by adding the substrate. The rate of product formation (p-nitroaniline or 7-amino-4-methylcoumarin) was measured over time using a spectrophotometer or fluorometer.

-

Data Analysis: IC₅₀ values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Male ob/ob mice were used.

-

Procedure: Animals were fasted overnight. This compound (e.g., 3 mg/kg) or vehicle was administered via oral gavage. After 60 minutes, a glucose solution (e.g., 2 g/kg) was administered orally.

-

Sample Collection: Blood samples were collected from the tail vein at time points 0, 15, 30, 60, and 120 minutes after the glucose load.

-

Analysis: Blood glucose levels were measured, and the area under the curve (AUC) for glucose was calculated to assess the improvement in glucose tolerance.

Pharmacokinetic Study Protocol

-

Animal Model: Sprague-Dawley rats.

-

Dosing: this compound was administered as a single dose via oral gavage.

-

Sample Collection: Blood samples were collected via the jugular vein at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours). Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][8] This involves protein precipitation, separation on a C18 column, and detection using multiple reaction monitoring (MRM) in positive ion mode.

-

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, CL, Vd) were calculated using non-compartmental analysis software.

Signaling Pathways and Workflows

Primary Mechanism of Action: DPP-4 Inhibition

This compound's core mechanism involves the inhibition of the DPP-4 enzyme, which prevents the breakdown of incretin hormones GLP-1 and GIP. This enhances their downstream effects on pancreatic α- and β-cells, leading to improved glycemic control.

Secondary Mechanism: Insulin Signaling Pathway

Preclinical evidence suggests this compound may also improve insulin resistance in peripheral tissues like adipocytes by directly influencing the PI3K/Akt signaling pathway, which is crucial for glucose uptake.[9]

General Preclinical PK/PD Experimental Workflow

The assessment of a drug candidate like this compound follows a structured workflow, integrating in vitro and in vivo models to build a comprehensive pharmacokinetic and pharmacodynamic profile.

References

- 1. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Efficacy and safety of once-weekly oral this compound switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacokinetics of this compound in Rats after Exposure to Acute and Chronic High Altitude Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Clinical Studies of Trelagliptin Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trelagliptin succinate, marketed under trade names such as Zafatek, is a long-acting, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinctive feature is a once-weekly oral dosing regimen, which offers a significant advantage in patient compliance compared to the daily administration required for other DPP-4 inhibitors.[3][4] This technical guide provides an in-depth overview of the initial clinical studies of this compound succinate, focusing on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile as established in Phase I, II, and III trials.

Mechanism of Action

This compound succinate exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[5] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to improved glycemic control.[3][5]

Beyond its effects on the incretin system, research suggests that this compound may also improve insulin resistance in adipocytes through the regulation of the PI3K/AKT/GLUT4 insulin signaling pathway.[6]

Signaling Pathway of this compound Succinate

Caption: Mechanism of action of this compound Succinate.

Clinical Pharmacology

Pharmacokinetics

Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of this compound succinate. Following a single oral administration, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of 1.0 to 1.5 hours.[1] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are generally dose-proportional.[1] The elimination half-life is approximately 38.44 to 54.26 hours, which supports the once-weekly dosing schedule.[1][7]

| Parameter | 50 mg Single Dose | 100 mg Single Dose |

| Cmax (ng/mL) | 544.3 (122.0) | - |

| AUC∞ (ng·h/mL) | 5572.3 (793.2) | - |

| Tmax (h) | 1.0 - 1.5 | 1.0 - 1.5 |

| t1/2 (h) | 38.44 - 54.26 | 38.44 - 54.26 |

| Cumulative Urinary Excretion (168h) | 71.45% | 75.96% |

| Data presented as mean (S.D.) where available. |

Pharmacodynamics

Clinical studies have demonstrated that this compound succinate leads to sustained inhibition of the DPP-4 enzyme. At a dose of 100 mg, the mean rate of DPP-4 inhibition remains at approximately 75-80% even 7 days after dosing.[1] This prolonged pharmacodynamic effect is consistent with its long half-life and supports its efficacy with once-weekly administration.

Clinical Efficacy

Phase II Studies

Phase II dose-ranging studies established the efficacy of this compound in patients with T2DM. These studies showed a dose-dependent and statistically significant reduction in HbA1c levels compared to placebo over a 12-week period, with doses ranging from 12.5 mg to 200 mg.[1]

| Treatment Group | Mean Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) |

| Placebo | 7.91 | - |

| This compound 25 mg | 8.05 | - |

| This compound 50 mg | 7.91 | - |

| This compound 100 mg | 8.04 | - |

| This compound 200 mg | 7.95 | - |

| Specific change from baseline values for each dose group were not consistently reported across sources. |

Phase III Studies

Phase III trials have confirmed the efficacy of this compound 100 mg once weekly. In a 24-week, randomized, double-blind, active-controlled study, this compound was shown to be non-inferior to the once-daily DPP-4 inhibitor alogliptin in reducing HbA1c levels.[1] Another Phase III study in Indian patients with T2DM also demonstrated the non-inferiority of this compound 100 mg once weekly compared to vildagliptin 50 mg twice daily over 16 weeks.[3] In this study, the mean change in HbA1c from baseline was -0.89% for this compound and -1.00% for vildagliptin.[3] The proportion of patients achieving an HbA1c target of <7.0% was similar between the two groups (48.57% for this compound and 47.57% for vildagliptin).[3]

Long-term, open-label extension studies of up to 52 weeks have shown that the efficacy of this compound is maintained, both as monotherapy and in combination with other oral antidiabetic drugs.[5]

Safety and Tolerability

Across clinical trials, this compound succinate has been generally well-tolerated.[4] The incidence of adverse events has been comparable to that of other DPP-4 inhibitors.[1]

| Adverse Event Profile | This compound 100 mg | Vildagliptin 50 mg twice daily |

| Any Adverse Event | 6.67% (8/120 patients) | 9.17% (11/120 patients) |

| Serious Adverse Events | None reported | Not specified |

| Hypoglycemia | None reported | 1 case reported |

| Data from a 16-week, Phase III non-inferiority trial in Indian patients.[3] |

Commonly reported adverse events are generally mild to moderate in severity and include nasopharyngitis, headache, and gastrointestinal symptoms.[8] Cases of hypoglycemia have been rare, particularly when used as monotherapy.[1] No new or unexpected safety signals have been identified in long-term studies.[4][5]

Experimental Protocols

While specific protocols vary between studies, a representative Phase III clinical trial (NCT03940183) provides a framework for the evaluation of this compound.[9]

Representative Phase III Trial Workflow

Caption: A typical workflow for a Phase III clinical trial of this compound.

-

Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group, multicenter study.[9]

-

Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on diet and exercise alone or with a stable dose of metformin.

-

Inclusion Criteria (General):

-

Diagnosis of T2DM.

-

HbA1c within a specified range (e.g., 7.0% to 10.0%).

-

Stable body weight.

-

-

Exclusion Criteria (General):

-

Type 1 diabetes mellitus.

-

History of pancreatitis.

-

Severe renal or hepatic impairment (dose adjustments may be studied in separate trials).

-

Use of other glucose-lowering agents that are not part of the study design.

-

-

Intervention: this compound succinate (e.g., 100 mg) administered orally once weekly.

-

Comparator: Placebo or an active comparator (e.g., another DPP-4 inhibitor) administered according to its approved dosing regimen.

-

Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks).

-

Secondary Endpoints:

-

Change in fasting plasma glucose.

-

Proportion of patients achieving a target HbA1c level (e.g., <7.0%).

-

Changes in postprandial glucose.

-

Assessment of adverse events and other safety parameters.

-

Conclusion

The initial clinical studies of this compound succinate have established it as an effective and well-tolerated treatment for type 2 diabetes mellitus. Its unique once-weekly dosing regimen, supported by a long pharmacokinetic half-life and sustained pharmacodynamic effect, offers a convenient therapeutic option that may improve patient adherence. The efficacy of this compound in improving glycemic control is non-inferior to other established daily DPP-4 inhibitors, and its safety profile is comparable. Further research and real-world evidence will continue to delineate its role in the long-term management of T2DM.

References

- 1. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety evaluation of this compound in the treatment of Japanese type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long‐term safety and efficacy of a novel once‐weekly oral this compound as monotherapy or in combination with an existing oral antidiabetic drug in patients with type 2 diabetes mellitus: A 52‐week open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What are the side effects of this compound Succinate? [synapse.patsnap.com]

- 9. Clinical Trial of this compound Succinate Tablets in the Treatment of Type 2 Diabetes | MedPath [trial.medpath.com]

Trelagliptin's Role in Incretin Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trelagliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). Its once-weekly dosing regimen offers a significant advantage in patient compliance. This technical guide provides an in-depth analysis of this compound's core mechanism of action: the regulation of incretin hormones. We will explore its biochemical interaction with the DPP-4 enzyme, its impact on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels, the downstream signaling pathways it modulates, and the detailed experimental protocols used to characterize its activity.

Introduction

The incretin effect, a phenomenon where oral glucose elicits a significantly higher insulin response than an equivalent intravenous glucose dose, is primarily mediated by the gut hormones GLP-1 and GIP. In T2DM, this effect is blunted. The enzyme DPP-4 rapidly degrades active GLP-1 and GIP, terminating their insulinotropic actions. This compound, by inhibiting DPP-4, prolongs the activity of these crucial hormones, thereby restoring a more physiological glucose-dependent insulin secretion and suppressing glucagon release, ultimately leading to improved glycemic control.[1][2][3] Developed by Takeda Pharmaceutical Company, this compound's unique pharmacokinetic profile, characterized by a long half-life, allows for sustained DPP-4 inhibition with once-weekly administration.[4][5]

Core Mechanism: DPP-4 Inhibition and Incretin Stabilization

This compound functions as a reversible, competitive, and slow-binding inhibitor of the DPP-4 enzyme.[6][7] X-ray crystallography has confirmed that it binds non-covalently to the active site of DPP-4.[6][8] This interaction prevents DPP-4 from cleaving and inactivating its primary substrates, the incretin hormones GLP-1 and GIP.[1][9] By extending the half-life of active GLP-1 and GIP in circulation, this compound enhances their physiological effects, which are strictly glucose-dependent, thus minimizing the risk of hypoglycemia.[1][4]

Signaling Pathway: Incretin-Mediated Glucose Homeostasis

The primary consequence of DPP-4 inhibition by this compound is the potentiation of incretin signaling in pancreatic islets.

References

- 1. What is this compound Succinate used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 3. 1mg.com [1mg.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism | PLOS One [journals.plos.org]

- 8. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the incretin effect in healthy subjects: concordance between clamp and OGTT methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Trelagliptin in vitro DPP-4 Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trelagliptin (trade name Zafatek) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][5][6] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on DPP-4.

Mechanism of Action of this compound

This compound competitively and reversibly inhibits the DPP-4 enzyme.[7][8] This inhibition prevents the degradation of GLP-1 and GIP, thereby increasing their plasma concentrations. Elevated levels of active incretins stimulate the pancreas to produce more insulin in response to meals and reduce the liver's glucose production by suppressing glucagon secretion.[4][5][6]

Caption: this compound's DPP-4 Inhibition Pathway.

Quantitative Data: this compound Inhibition Profile

This compound is a potent and highly selective inhibitor of DPP-4. Its inhibitory activity, commonly expressed as the half-maximal inhibitory concentration (IC50), has been determined against DPP-4 from various species.

| Target Enzyme | Source | IC50 Value (nM) | Selectivity vs. Other Proteases |

| DPP-4 | Human Plasma | 4.2 | >10,000-fold vs. DPP-2, DPP-8, DPP-9, PEP, FAPα[9][10][11] |

| DPP-4 | Caco-2 cells | 5.4 | >10,000-fold vs. DPP-2, DPP-8, DPP-9, PEP, FAPα[9][10][11] |

| DPP-4 | Rat Plasma | 9.7 | Not specified |

| DPP-4 | Dog Plasma | 6.2 | Not specified |

| DPP-2 | Not specified | >100,000 | Not applicable |

| DPP-8 | Not specified | >100,000 | Not applicable |

| DPP-9 | Not specified | >100,000 | Not applicable |

| PEP | Not specified | >100,000 | Not applicable |

| FAPα | Not specified | >100,000 | Not applicable |

Data compiled from multiple sources.[2][7][9][10][11]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based method for determining the inhibitory activity of this compound against human recombinant DPP-4.

Principle of the Assay

The assay quantifies DPP-4 enzymatic activity using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[3] DPP-4 cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of fluorescence increase is directly proportional to DPP-4 activity. When an inhibitor like this compound is present, the rate of substrate cleavage decreases, resulting in a reduced fluorescent signal. The inhibitory potential is determined by measuring the fluorescence in the presence of varying concentrations of the inhibitor.

Materials and Reagents

-

DPP-4 Enzyme: Human recombinant DPP-4.

-

DPP-4 Substrate: H-Gly-Pro-AMC.

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[3]

-

This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or Assay Buffer).[2]

-

Positive Control Inhibitor: Sitagliptin or another known DPP-4 inhibitor.

-

Microplate: 96-well black, flat-bottom plate for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at 350-360 nm and emission at 450-465 nm.[3]

-

Miscellaneous: Pipettes, sterile tubes, and reagent reservoirs.

Reagent Preparation

-

Assay Buffer: Prepare the assay buffer as described above and bring it to room temperature before use.

-

DPP-4 Enzyme Solution: Thaw the human recombinant DPP-4 on ice. Dilute the enzyme with the assay buffer to the desired working concentration. Keep the diluted enzyme on ice and use it within two hours.[3]

-

DPP-4 Substrate Solution: Prepare a working solution of the fluorogenic substrate H-Gly-Pro-AMC in the assay buffer. Protect the solution from light.

-

This compound Dilution Series: Prepare a series of dilutions of this compound in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution. The solvent concentration should be kept consistent across all wells.

-

Positive Control: Prepare a working solution of the positive control inhibitor (e.g., Sitagliptin) at a concentration known to cause significant inhibition.

Assay Procedure

-

Plate Setup: Add the following reagents to the wells of a 96-well plate in triplicate:

-

100% Initial Activity Wells (Enzyme Control): 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the solvent used for the inhibitor.[3]

-

Background Wells (No Enzyme): 40 µL Assay Buffer and 10 µL of the solvent.[3]

-

This compound (Inhibitor) Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of each this compound dilution.[3]

-

Positive Control Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor.[3]

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Add 50 µL of the diluted DPP-4 Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.[3]

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.[3] Protect the plate from light.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the Background Wells from the fluorescence readings of all other wells.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [(Fluorescence of 100% Initial Activity) - (Fluorescence of Inhibitor Well)] / (Fluorescence of 100% Initial Activity) * 100

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DPP-4 activity.

Caption: DPP-4 Inhibition Assay Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. content.abcam.com [content.abcam.com]

- 4. What is this compound Succinate used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 6. STERIS PHARMA | this compound 100 mg Tablet (TRELAQWK 100) – Uses, Dose, Side Effects & Benefits [sterisonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Dosing Considerations for Trelagliptin in Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trelagliptin (brand name Zafatek) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, distinguished by its once-weekly oral dosing regimen for the treatment of type 2 diabetes mellitus (T2DM).[1] Preclinical research is fundamental to understanding its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles, which collectively inform appropriate dosing strategies for further non-clinical and clinical development. These application notes provide a summary of key preclinical data and detailed protocols for essential experiments.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells.[3] This action leads to improved glycemic control.[3]

Caption: Mechanism of action of this compound on the incretin pathway.

Pharmacodynamic (PD) Considerations

The primary pharmacodynamic effect of this compound is the inhibition of plasma DPP-4 activity. In vitro studies have demonstrated its high potency against DPP-4 from various species.

Table 1: In Vitro Potency (IC₅₀) of this compound against DPP-4

| Source of DPP-4 | IC₅₀ (nmol/L) | Comparator: Alogliptin IC₅₀ (nmol/L) | Comparator: Sitagliptin IC₅₀ (nmol/L) |

|---|---|---|---|

| Human (recombinant) | 1.3 | 5.3 | 16.0 |

| Human (plasma) | 4.2 | 10.0 | Not Reported |

| Rat (plasma) | 9.7 | Not Reported | Not Reported |

| Dog (plasma) | 6.2 | Not Reported | Not Reported |

Data sourced from[4].

This compound exhibits over 10,000-fold selectivity for DPP-4 compared to related proteases like DPP-8 and DPP-9, which is a critical consideration for avoiding potential off-target toxicities.[2][4]

Pharmacokinetic (PK) Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species, notably rats and dogs. Its long half-life supports the once-weekly dosing schedule observed in clinical settings.

Table 2: Pharmacokinetic Parameters of this compound in Male Rats and Dogs

| Species | Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | AUC (ng·h/mL) |

|---|---|---|---|---|---|

| Rat | Oral | 3 mg/kg | 118 | 2.3 | Not Reported |

| Rat | IV | 1 mg/kg | 430 | 0.08 | Not Reported |

| Dog | Oral | 3 mg/kg | Not Reported | Not Reported | Not Reported |

Data sourced from[5]. Note: AUC for the 3 mg/kg oral dose in rats was not specified in the provided source.

Table 3: Excretion of ¹⁴C-Trelagliptin (3 mg/kg Oral Dose) in Male Rats and Dogs

| Species | Excretion Route | % of Dose (Radioactivity) | % Unchanged Drug in Excreta |

|---|---|---|---|

| Rat | Urinary | 38.4% | 66.6% |

| Fecal | 60.1% | 88.5% | |

| Dog | Urinary | 68.2% | 35.0% |

| Fecal | 28.5% | 15.9% |

Data sourced from[5].

These data indicate that in rats, the primary route of excretion for the unchanged drug is fecal, while in dogs, urinary excretion is more prominent.[5] Metabolism is limited, with the unchanged parent compound being the major component in plasma and excreta.[5]

Toxicology and Safety Pharmacology

Toxicology studies are crucial for defining the safety margin of a drug candidate. This compound has been evaluated in both rodent and non-rodent species.

Table 4: Summary of No Observed Adverse Effect Levels (NOAEL) for this compound

| Species | Study Duration | NOAEL (mg/kg/day) | Key Observations at Higher Doses |

|---|---|---|---|

| Rat | Not Specified | 75 - 250 | Liver changes |

| Beagle Dog | Not Specified | 75 - 250 | Gastrointestinal symptoms |

Data sourced from[5].

High doses did not result in fatalities, indicating a wide therapeutic window.[5] The high selectivity of this compound for DPP-4 over DPP-8 and DPP-9 is a key safety feature, as inhibition of DPP-8/9 has been linked to multiorgan toxicities in preclinical models.[4]

Preclinical Study Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection tubes (containing K₂-EDTA)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Animal Acclimatization: House animals in a controlled environment (23°C, 55% humidity, 12-hour light/dark cycle) for at least one week prior to the study.[4] Provide standard chow and water ad libitum.

-

Dosing Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose at a 10 mL/kg dosing volume).

-

Administration: Fast animals overnight (approx. 12 hours) before dosing. Administer a single oral dose of this compound via gavage. Record the precise time of administration for each animal.

-

Blood Sampling: Collect blood samples (approx. 200 µL) via a suitable route (e.g., tail vein or saphenous vein) into EDTA tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

-

Sample Analysis: Store plasma samples at -80°C until analysis.[4] Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis software.

Caption: A typical experimental workflow for a preclinical PK study.

Protocol 2: In Vivo Pharmacodynamic (DPP-4 Inhibition) Assay

Objective: To measure the inhibition of plasma DPP-4 activity after oral administration of this compound.

Methodology:

-

Follow steps 1-4 from the PK study protocol (Protocol 1). Plasma samples can be collected from the same animals.

-

Use a portion of the collected plasma for the DPP-4 activity assay.

-

The assay is typically a colorimetric or fluorometric method using a synthetic DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).

-

Incubate plasma with the substrate and measure the rate of product formation over time using a plate reader.

-

Calculate the percent inhibition of DPP-4 activity at each time point relative to the pre-dose (0 hour) sample for each animal.

-

Correlate the percent inhibition with the plasma concentration of this compound determined in Protocol 1 to establish a PK/PD relationship.

Protocol 3: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against DPP-4.

Materials:

-

Recombinant DPP-4 enzyme (human, rat, or dog)

-

This compound (serially diluted)

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

-

Fluorometric plate reader

Methodology:

-

Add assay buffer, recombinant DPP-4 enzyme, and varying concentrations of this compound to the wells of a microplate.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the DPP-4 substrate.

-

Monitor the fluorescence (product formation) over time using the plate reader.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Signaling Pathway

Beyond its primary incretin-based mechanism, this compound has been shown to have potential effects on cellular signaling pathways related to insulin sensitivity. In diabetic rats, this compound treatment was associated with the activation of the PI3K/Akt/GSK-3β pathway, which is crucial for synaptic plasticity and may play a role in improving diabetes-related cognitive impairment.[5] In adipocytes, this compound succinate was shown to activate the PI3K/AKT insulin signaling pathway to promote the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake.[6]

Caption: this compound activates the PI3K/AKT/GLUT4 signaling pathway.[6]

Conclusion

The preclinical data for this compound demonstrate potent and selective DPP-4 inhibition with a pharmacokinetic profile that supports a long duration of action. Dosing in preclinical studies should be guided by the target level of DPP-4 inhibition required for efficacy, while staying well below the established NOAELs from toxicology studies. The provided protocols offer a framework for researchers to conduct key in vitro and in vivo experiments to further investigate this compound or similar compounds in a preclinical setting.

References

- 1. First novel once-weekly DPP-4 inhibitor, this compound, for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Method for the Quantification of Trelagliptin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trelagliptin in human plasma. This compound is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic studies. The described protocol utilizes Alogliptin as a structural analog internal standard (IS) and offers two validated plasma sample preparation techniques: liquid-liquid extraction (LLE) for high sensitivity and protein precipitation (PPT) for high throughput.[1][3] The method is validated over a linear range of 4–1000 nM in human plasma, demonstrating excellent accuracy, precision, and recovery.[1][4]

Instrumentation and Reagents

Instrumentation

-

LC System: UPLC/HPLC system capable of delivering reproducible gradients and isocratic flows.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Phenomenex C18 (1.6 μm, 150 × 2.1 mm) or equivalent.[2]

-

Data System: MassLynx software or equivalent for data acquisition and processing.[2]

Chemicals and Reagents

-

This compound (TLN) reference standard (≥99.0% purity).[4]

-

Alogliptin (Internal Standard, IS) reference standard (≥99.2% purity).[4]

-

Solvents: HPLC-grade methanol, acetonitrile.

-

Reagents: Formic acid, tert-Butyl methyl ether (TBME), and Diethyl ether (DEE).[4]

-

Plasma: Blank human plasma, screened and free of interferences.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh this compound and Alogliptin standards and dissolve in methanol to achieve a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples.[1]

-

Internal Standard (IS) Working Solution: Dilute the Alogliptin stock solution with acetonitrile to a final concentration of 300 nM.[1]

Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking 990 µL of blank human plasma with 10 µL of the appropriate this compound working solutions.[1]

-

The final concentrations should cover the linear range of 4 nM (LLOQ) to 1000 nM.[1][4]

-

Prepare QC samples at a minimum of three concentration levels: Low (LQC, 12 nM), Medium (MQC, 500 nM), and High (HQC, 800 nM).[1]

Plasma Sample Preparation

Two methods are presented. LLE is recommended for higher sensitivity, while PPT is a faster alternative.[1]

Method A: Liquid-Liquid Extraction (LLE) [1][4]

-

Pipette 250 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

-

Add 100 µL of the IS working solution (300 nM Alogliptin in acetonitrile).[1]

-

Add 1.5 mL of an extraction solvent mixture of TBME and DEE (50:50, v/v).[1]

-

Vortex the mixture for 1 minute and then centrifuge at 15,000 rpm for 15 minutes.[1]

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and vortex to mix.

-

Transfer the solution to an autosampler vial for injection.

Method B: Protein Precipitation (PPT) [3]

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the IS working solution.

-

Add 250 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

-

Vortex the mixture for 5 seconds and centrifuge at 14,800 rpm for 2 minutes.[5]

-

Transfer the clear supernatant to an autosampler vial for injection.

LC-MS/MS Method Parameters

The following table summarizes the chromatographic and mass spectrometric conditions.

| Parameter | Condition |

| LC Conditions | |

| Column | Phenomenex C18 (1.6 μm, 150 × 2.1 mm)[2] |

| Mobile Phase | Isocratic: Acetonitrile / 0.3% Formic Acid in Water (90:10, v/v)[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient (25°C) |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[6] |

| MRM Transitions | |

| This compound (Quantifier) | m/z 358.2 → 133.9[1][4] |

| This compound (Qualifier) | m/z 358.2 → 341.2[7] |

| Alogliptin (IS) | m/z 340.2 → 116.0[1][4] |

| Compound Parameters | |

| This compound Cone Voltage | 25 V[2] |

| This compound Collision Energy | 60 eV[2] |

| Alogliptin Cone Voltage | 30 V[2] |

| Alogliptin Collision Energy | 55 eV[2] |

Method Validation Summary

The quantitative data below is summarized from validated methods for this compound quantification in human plasma.[1][4]

Table 1: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 4–1000 nM[1][4] |

| Correlation Coefficient (r) | 0.9994[4] |

| Regression Equation | y = 0.0036x + 0.0099[4] |

| Lower Limit of Quantification (LLOQ) | 4 nM[1][4] |

Table 2: Accuracy and Precision

| QC Level | Concentration (nM) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|

| LLOQ | 4 | Within ±20%[4] | ≤20%[4] |

| LQC | 12 | Within ±20%[4] | ≤15%[4] |

| MQC | 500 | Within ±20%[4] | ≤15%[4] |

| HQC | 800 | Within ±20%[4] | ≤15%[4] |

Acceptance criteria based on FDA bioanalytical validation guidance.[1]

Table 3: Recovery and Matrix Effect

| Parameter | This compound |

|---|---|

| Extraction Recovery (LLE) | 82.92% – 83.85%[4] |

| Matrix Factor | 87.23% – 97.17%[4] |

Experimental Workflow Diagram

The diagram below illustrates the complete workflow from sample handling to final data analysis.

Caption: Workflow for this compound quantification in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The method's performance characteristics meet the stringent requirements for bioanalytical method validation. With options for both high-sensitivity liquid-liquid extraction and high-throughput protein precipitation, this protocol is well-suited for supporting pharmacokinetic and other clinical studies requiring the accurate measurement of this compound concentrations.

References

- 1. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. a protein precipitation extraction method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. An HPLC-MS/MS method for quantitation of this compound and application in a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Trelagliptin's Effect on Insulin Resistance Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trelagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] Beyond its effects on insulin secretion, emerging evidence suggests that this compound may directly improve insulin sensitivity in peripheral tissues.[1] These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on insulin resistance, focusing on key events in the insulin signaling pathway, glucose uptake, and the translocation of glucose transporters.

One of the key mechanisms by which this compound is thought to improve insulin resistance is through the regulation of the PI3K/Akt/GLUT4 signaling pathway.[1] This pathway is central to insulin-mediated glucose uptake in adipocytes and muscle cells. Studies have shown that this compound can increase the phosphorylation of Akt and Insulin Receptor Substrate 1 (IRS-1), leading to the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake.[1][4]

Key Cell Lines for In Vitro Insulin Resistance Models

-

3T3-L1 Adipocytes: A well-established murine preadipocyte cell line that can be differentiated into mature adipocytes. They are widely used to study insulin-stimulated glucose uptake and adipokine secretion.

-

HepG2 Hepatocytes: A human hepatoma cell line that retains many characteristics of normal hepatocytes. They are a valuable model for studying hepatic insulin resistance and glucose metabolism.

-

L6 Myotubes: A rat skeletal muscle cell line that can be differentiated into myotubes. They are an excellent model for investigating insulin-stimulated glucose uptake and GLUT4 translocation in muscle tissue.

Data Summary: Effect of this compound on Insulin Signaling and Glucose Metabolism in 3T3-L1 Adipocytes

The following tables summarize quantitative data from a study investigating the effects of this compound succinate on differentiated 3T3-L1 adipocytes.

Table 1: Effect of this compound on Glucose Uptake [4]

| Treatment | Concentration (µM) | Extracellular Glucose (mM) |

| Control | - | 15.25 ± 0.43 |

| Insulin | 1 | 14.20 ± 0.39 |

| This compound | 50 | 14.80 ± 0.12 |

| This compound | 100 | 14.35 ± 0.64 |

Table 2: Effect of this compound on GLUT4 Content in the Outer Membrane [4]

| Treatment | Concentration (mM) | GLUT4 Content (µg/L) |

| Control | - | 9.91 ± 0.66 |

| This compound | 3.4 | 11.58 ± 1.85 |

Table 3: Effect of this compound on Insulin Signaling Protein Expression [4]

| Treatment | Concentration (µM) | Relative Expression of p-IRS-1 | Relative Expression of PI-3K | Relative Expression of p-Akt | Relative Expression of GLUT4 |

| Control | - | Baseline | Baseline | Baseline | Baseline |

| This compound | 50 | Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound | 100 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Signaling Pathways and Experimental Workflows

References

- 1. This compound succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of once-weekly oral this compound switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Trelagliptin's Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used for the management of type 2 diabetes. Its mechanism of action involves prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.[1] Emerging evidence suggests that beyond its glycemic control, this compound may exert neuroprotective effects and positively influence synaptic plasticity.[2][3][4] Studies in diabetic rat models have shown that this compound can ameliorate memory decline, enhance synaptic plasticity markers, and reduce neuronal cell death.[2][3][5][6] These effects are thought to be mediated, at least in part, through the activation of the AMPK/AKT/GSK-3β signaling pathway and the modulation of GLP-1 receptor signaling in the brain.[2][6][7][8]

This document provides a comprehensive set of protocols for researchers to assess the impact of this compound on synaptic plasticity, both in vitro and ex vivo. The methodologies detailed below will enable the investigation of this compound's effects on neuronal viability, dendritic spine morphology, synaptic protein expression, and synaptic transmission.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the quantitative data that can be generated using the protocols described in this document.

Table 1: Neuronal Viability and Morphology

| Parameter | Assay | Expected Outcome with this compound Treatment |

| Neuronal Survival | Nissl Staining | Increased number of healthy, well-formed neurons. |

| Dendritic Spine Density | Golgi Staining | Increased number of dendritic spines per unit length of dendrite. |

| Dendritic Complexity | Sholl Analysis of Golgi-stained neurons | Potential increase in dendritic branching and complexity. |

Table 2: Synaptic Protein Expression (Western Blot)

| Protein | Function | Expected Change with this compound |

| p-AMPK/AMPK ratio | Energy homeostasis, neuronal survival | Increased |

| p-AKT/AKT ratio | Cell survival, growth, proliferation | Increased |

| p-GSK-3β/GSK-3β ratio | Neuronal apoptosis, tau phosphorylation | Increased (indicates inhibition of GSK-3β) |

| PSD95 | Postsynaptic scaffolding protein | Increased |

| Synaptotagmin 1 (SYT1) | Presynaptic vesicle trafficking | Increased |

Table 3: Synaptic Plasticity (Electrophysiology)

| Parameter | Measurement | Expected Outcome with this compound Treatment |

| Long-Term Potentiation (LTP) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Enhancement of LTP induction and/or maintenance. |

| Long-Term Depression (LTD) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Potential modulation of LTD induction and/or maintenance. |

| Basal Synaptic Transmission | Input-Output Curve | Potential increase in basal synaptic strength. |

Experimental Protocols

In Vitro Model: Primary Hippocampal Neuron Culture

This protocol describes the preparation of primary hippocampal neurons from embryonic rodents, providing an excellent in vitro system to study the direct effects of this compound on neuronal morphology and protein expression.

Materials:

-

Timed-pregnant rat or mouse (E18)

-

Dissection medium (e.g., Hibernate-E)

-

Papain or Trypsin solution

-

Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Poly-D-lysine coated coverslips or plates

-

This compound succinate (research grade)

Procedure:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Dissect out the embryonic hippocampi in ice-cold dissection medium.

-

Mince the tissue and enzymatically digest with papain or trypsin to dissociate the cells.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine coated surfaces at a desired density.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

After a specified number of days in vitro (DIV), typically 7-14, treat the neurons with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

Ex Vivo Model: Acute Hippocampal Slice Preparation

This protocol is for preparing acute hippocampal slices, which preserve the intricate neural circuitry and are ideal for electrophysiological studies of synaptic plasticity.

Materials:

-

Adult rat or mouse

-

Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue chopper

-

Recovery chamber

-

Recording chamber

Procedure:

-

Anesthetize and decapitate the animal according to approved institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal or horizontal hippocampal slices (300-400 µm thick) using a vibratome.[9]

-

Transfer the slices to a recovery chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

For experiments, transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF. This compound can be bath-applied at desired concentrations.

Assessment of Neuronal Viability: Nissl Staining

Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal health and survival.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Cresyl violet acetate solution (0.1%)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections or directly process frozen sections.[10][11][12]

-

Stain the sections in 0.1% cresyl violet solution for 3-10 minutes.[10][11][12]

-

Rinse briefly in distilled water.

-

Differentiate the sections in 95% ethanol to remove excess stain.

-

Dehydrate through an ethanol series and clear in xylene.[11]

-

Mount with a coverslip using a permanent mounting medium.

-

Image the sections using a light microscope and quantify the number of healthy neurons.

Analysis of Dendritic Morphology: Golgi Staining

The Golgi-Cox method allows for the visualization of the complete morphology of a small percentage of neurons, making it ideal for analyzing dendritic branching and spine density.

Materials:

-

Fresh or lightly fixed brain tissue

-

Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)

-

Cryoprotectant solution (e.g., sucrose solution)

-

Ammonium hydroxide

-

Kodak Fixer

-

Gelatin-coated slides

Procedure:

-

Immerse the brain tissue blocks in Golgi-Cox solution and store in the dark for several weeks.[13]

-

Transfer the blocks to a cryoprotectant solution.

-

Section the tissue on a cryostat or vibratome (100-200 µm thick).[13]

-

Mount the sections on gelatin-coated slides.

-

Develop the stain by immersing the slides in ammonium hydroxide, followed by a rinse and then treatment with Kodak Fixer.

-

Dehydrate, clear, and coverslip the slides.

-

Analyze dendritic length, branching patterns (Sholl analysis), and spine density using a microscope and appropriate image analysis software.[3][14]

Quantification of Synaptic Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in tissue or cell lysates.

Materials:

-

Hippocampal tissue or cultured neurons

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-PSD95, anti-SYT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure: